molecular formula C27H45N7O6 B14194403 L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine CAS No. 852867-86-8

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine

Cat. No.: B14194403
CAS No.: 852867-86-8
M. Wt: 563.7 g/mol
InChI Key: KTRWGFUDYMMTBD-CMOCDZPBSA-N
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Description

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a synthetic peptide compound. It is composed of the amino acids tyrosine, ornithine, and leucine, with a diaminomethylidene group attached to the ornithine residue. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (L-leucine) is attached to a solid resin.

    Coupling: Each subsequent amino acid (L-leucine, L-ornithine, and L-tyrosine) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: The diaminomethylidene group can be reduced under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced forms of the diaminomethylidene group.

    Substitution: Alkylated or acylated derivatives of the peptide.

Scientific Research Applications

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in cell signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in modulating biological pathways.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanylglycinamide
  • L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-β-alaninamide

Uniqueness

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group

Properties

CAS No.

852867-86-8

Molecular Formula

C27H45N7O6

Molecular Weight

563.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H45N7O6/c1-15(2)12-21(25(38)34-22(26(39)40)13-16(3)4)33-24(37)20(6-5-11-31-27(29)30)32-23(36)19(28)14-17-7-9-18(35)10-8-17/h7-10,15-16,19-22,35H,5-6,11-14,28H2,1-4H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)(H4,29,30,31)/t19-,20-,21-,22-/m0/s1

InChI Key

KTRWGFUDYMMTBD-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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